molecular formula C18H38Se2 B14541775 Bis(2,2,4,4-tetramethylpentan-3-yl)diselane CAS No. 61833-39-4

Bis(2,2,4,4-tetramethylpentan-3-yl)diselane

Cat. No.: B14541775
CAS No.: 61833-39-4
M. Wt: 412.4 g/mol
InChI Key: ZOCWCGAQAYXSCU-UHFFFAOYSA-N
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Description

Bis(2,2,4,4-tetramethylpentan-3-yl)diselane: is an organoselenium compound characterized by the presence of selenium atoms bonded to a carbon framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,4,4-tetramethylpentan-3-yl)diselane typically involves the reaction of 2,2,4,4-tetramethylpentan-3-yl halides with diselenium compounds under controlled conditions. A common method includes the use of sodium diselenide (Na2Se2) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to facilitate the formation of the diselane bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2,2,4,4-tetramethylpentan-3-yl)diselane can undergo oxidation reactions to form selenoxides or selenones, depending on the oxidizing agent and conditions.

    Reduction: The compound can be reduced back to its corresponding selenide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the selenium atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed:

    Oxidation: Selenoxides or selenones.

    Reduction: Corresponding selenides.

    Substitution: Various organoselenium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(2,2,4,4-tetramethylpentan-3-yl)diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the synthesis of complex organoselenium compounds.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Bis(2,2,4,4-tetramethylpentan-3-yl)diselane exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur and nitrogen atoms, influencing the reactivity and stability of the compound. The pathways involved include redox reactions and nucleophilic substitution, which are critical in both synthetic and biological contexts.

Comparison with Similar Compounds

  • Bis(2,2,4,4-tetramethylpentan-3-yl)selenide
  • Bis(2,2,4,4-tetramethylpentan-3-yl)telluride
  • 2,2,4,4-Tetramethylpentan-3-yl selenocyanate

Uniqueness: Bis(2,2,4,4-tetramethylpentan-3-yl)diselane is unique due to the presence of two selenium atoms, which impart distinct chemical properties compared to its sulfur and tellurium analogs. The compound’s stability and reactivity make it a valuable reagent in various chemical transformations.

Properties

CAS No.

61833-39-4

Molecular Formula

C18H38Se2

Molecular Weight

412.4 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-(2,2,4,4-tetramethylpentan-3-yldiselanyl)pentane

InChI

InChI=1S/C18H38Se2/c1-15(2,3)13(16(4,5)6)19-20-14(17(7,8)9)18(10,11)12/h13-14H,1-12H3

InChI Key

ZOCWCGAQAYXSCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)C)[Se][Se]C(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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